3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole intermediate. This intermediate is further reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and ammonium acetate to form the final pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry research
Uniqueness
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H19ClN4 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H19ClN4/c1-5-14-16(12-6-8-13(18)9-7-12)17-19-11(2)10-15(21(3)4)22(17)20-14/h6-10H,5H2,1-4H3 |
InChI Key |
LYAOKRNCIPTFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)N(C)C |
Origin of Product |
United States |
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